molecular formula C24H34O4 B13853317 racall-trans3-(Acetyloxy)Retinol-d5Acetate

racall-trans3-(Acetyloxy)Retinol-d5Acetate

Cat. No.: B13853317
M. Wt: 386.5 g/mol
InChI Key: UZQRWSZPFLIVIM-UHFFFAOYSA-N
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Description

rac all-trans 3-(Acetyloxy) Retinol Acetate: is a synthetic derivative of retinoic acid, a metabolite of vitamin A. This compound is known for its significant role in various biological processes and is widely used in scientific research. It has the molecular formula C24H34O4 and a molecular weight of 386.52 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac all-trans 3-(Acetyloxy) Retinol Acetate typically involves the esterification of all-trans retinol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product .

Industrial Production Methods: In an industrial setting, the production of rac all-trans 3-(Acetyloxy) Retinol Acetate follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: rac all-trans 3-(Acetyloxy) Retinol Acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

rac all-trans 3-(Acetyloxy) Retinol Acetate is extensively used in scientific research due to its biological activity and versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of rac all-trans 3-(Acetyloxy) Retinol Acetate involves its conversion to retinoic acid, which then interacts with nuclear receptors such as retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors form heterodimers and bind to retinoic acid response elements (RAREs) on DNA, regulating the transcription of genes involved in cell growth, differentiation, and apoptosis .

Comparison with Similar Compounds

  • rac all-trans 4-(Acetyloxy) Retinol Acetate
  • rac all-trans 3-(Acetyloxy) Retinol-d5 Acetate

Comparison: rac all-trans 3-(Acetyloxy) Retinol Acetate is unique due to its specific esterification at the 3-position, which influences its biological activity and stability. Compared to rac all-trans 4-(Acetyloxy) Retinol Acetate, it has different reactivity and interaction with biological targets. The deuterated form, rac all-trans 3-(Acetyloxy) Retinol-d5 Acetate, is used in research for tracing and studying metabolic pathways .

Properties

IUPAC Name

[9-(4-acetyloxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34O4/c1-17(9-8-10-18(2)13-14-27-20(4)25)11-12-23-19(3)15-22(28-21(5)26)16-24(23,6)7/h8-13,22H,14-16H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZQRWSZPFLIVIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CC(C1)OC(=O)C)(C)C)C=CC(=CC=CC(=CCOC(=O)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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